1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide

Lipophilicity Physicochemical properties Drug-likeness

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide (CAS 1795275-38-5) is a disubstituted pyrazole derivative featuring a cyclopentyl ring at the N1 position, a nitro group at the C3 position, and a carboxamide moiety at the C4 position. With a molecular formula of C9H12N4O3 and a molecular weight of 224.22 g/mol, it belongs to the class of 1,4-disubstituted-3-nitropyrazoles, a scaffold recognized in patent literature for antimicrobial, parasiticidal, and herbicidal properties.

Molecular Formula C9H12N4O3
Molecular Weight 224.22
CAS No. 1795275-38-5
Cat. No. B2613840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide
CAS1795275-38-5
Molecular FormulaC9H12N4O3
Molecular Weight224.22
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C9H12N4O3/c10-8(14)7-5-12(6-3-1-2-4-6)11-9(7)13(15)16/h5-6H,1-4H2,(H2,10,14)
InChIKeyPQQBKJKHEJKHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide (CAS 1795275-38-5): A Specialized Heterocyclic Building Block for Drug Discovery and Agrochemical Research


1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide (CAS 1795275-38-5) is a disubstituted pyrazole derivative featuring a cyclopentyl ring at the N1 position, a nitro group at the C3 position, and a carboxamide moiety at the C4 position . With a molecular formula of C9H12N4O3 and a molecular weight of 224.22 g/mol, it belongs to the class of 1,4-disubstituted-3-nitropyrazoles, a scaffold recognized in patent literature for antimicrobial, parasiticidal, and herbicidal properties [1]. The compound serves primarily as a versatile synthetic intermediate and screening compound in medicinal chemistry and agrochemical discovery programs .

Workflow Synthetic intermediate for parallel library synthesis
Selection Logic Distinct cyclopentyl-derived lipophilicity and steric profile
Screening Context Patent-reported class-level antimicrobial / herbicidal scaffold Compound-specific activity requires experimental generation

Why Generic 3-Nitropyrazole-4-carboxamides Cannot Substitute for the 1-Cyclopentyl Variant in Structure-Activity Relationship (SAR) Studies


Within the 3-nitropyrazole-4-carboxamide chemotype, the N1 substituent is a critical determinant of lipophilicity, hydrogen-bonding capacity, and steric profile, all of which directly govern target binding and pharmacokinetic behavior [1]. The cyclopentyl group in 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide imparts a calculated logP of 0.404, which is substantially lower than the 1-ethyl analog (logP 1.32), and a polar surface area of 81.9 Ų versus 107.7 Ų for the ethyl-substituted comparator . These differences, arising from the conformational constraints and steric bulk of the cyclopentyl ring, mean that SAR data generated with smaller N1-alkyl analogs (e.g., methyl, ethyl) cannot be reliably extrapolated to the cyclopentyl-bearing compound. For procurement decisions in lead optimization or library design, substituting a cheaper or more readily available 3-nitropyrazole-4-carboxamide analog risks introducing uncharacterized changes in potency, selectivity, and metabolic stability that invalidate structure-activity correlations [1].

!
Smaller N1-alkyl analogs (methyl, ethyl) exhibit significantly different logP and polar surface area, which may shift membrane permeability and metabolic clearance profiles.
!
The cyclopentyl ring introduces conformational constraint absent in freely rotating alkyl chains; SAR from linear alkyl analogs may not transfer to the constrained variant.
!
Substituting with a generic 3-nitropyrazole-4-carboxamide without verifying N1 substituent identity risks uncharacterized changes in binding pocket complementarity and ADME behavior.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide versus Closest Analogs


Lipophilicity Modulation: Cyclopentyl Substitution Lowers logP by ~0.9 Units Versus the 1-Ethyl Analog

The target compound exhibits a calculated logP of 0.404, which is 0.91 log units lower than the 1-ethyl-3-nitro-1H-pyrazole-4-carboxamide analog (logP 1.32) . This represents a substantial shift in lipophilicity that places the cyclopentyl derivative closer to the optimal range for oral bioavailability (logP 0–3), whereas the ethyl analog falls higher within that window and may exhibit different membrane partitioning behavior .

logP Shift
Head-to-head
ΔlogP = -0.91 vs 1-ethyl analog (target 0.404, comparator 1.32)
Substantial lipophilicity reduction places compound closer to optimal oral drug space.
In silico calculation; experimental logD measurement advised.
Lipophilicity Physicochemical properties Drug-likeness

Reduced Polar Surface Area: Cyclopentyl Derivative Shows 25.8 Ų Lower PSA Than the 1-Ethyl Analog

The polar surface area (PSA) of the target compound is calculated at 81.9 Ų, compared to 107.7 Ų for 1-ethyl-3-nitro-1H-pyrazole-4-carboxamide . This 25.8 Ų reduction is attributed to the shielding effect of the larger, more hydrophobic cyclopentyl ring, which effectively masks polar contributions from the nitro and carboxamide groups .

PSA Reduction
Head-to-head
ΔPSA = -25.8 Ų (target 81.9 vs 107.7 for 1-ethyl analog)
Lower PSA may support improved passive membrane permeability.
In silico TPSA; cell permeability assays remain necessary.
Polar surface area Membrane permeability Blood-brain barrier penetration

Enhanced Steric Bulk: Cyclopentyl Substituent Adds ~40 Da Molecular Weight and Significant Conformational Constraint Relative to Methyl/Ethyl Analogs

The cyclopentyl-substituted compound has a molecular weight of 224.22 g/mol, which is 54.09 Da greater than the 1-methyl analog (170.13 g/mol) and 40.07 Da greater than the 1-ethyl analog (184.15 g/mol) . Beyond the mass difference, the cyclopentyl ring introduces conformational constraint through its five-membered ring geometry, which restricts rotational freedom relative to the freely rotating ethyl group . This constrained topology can enhance binding affinity when the cyclopentyl group occupies a hydrophobic pocket that accommodates its specific shape.

Steric Bulk
Head-to-head
ΔMW +40.1 vs ethyl, +54.1 vs methyl; constrained cyclopentyl ring
Cyclopentyl group provides distinct conformational restriction for pocket mapping.
Binding impact context-dependent; no affinity data reported.
Steric effects Molecular recognition Binding pocket complementarity

3-Nitropyrazole-4-carboxamide Scaffold Is Associated with Broad-Spectrum Antimicrobial Activity in Patent Literature

Patents covering 1,4-disubstituted-3-nitropyrazoles, including compounds bearing the 4-carboxamide functionality, claim antimicrobial, antibacterial, parasiticidal, and herbicidal utilities [1][2]. The nitro group at the C3 position is hypothesized to undergo bioreduction to reactive intermediates that interact with cellular macromolecules, while the 4-carboxamide group may engage hydrogen-bonding networks in target enzyme active sites such as succinate dehydrogenase (SDH) [1]. No target-specific IC50 or MIC data were located for the cyclopentyl variant in the public domain as of the search date.

Class Activity
Class-level
Patent claims for 1,4-disubstituted-3-nitropyrazoles as antimicrobials/herbicides
Provides screening rationale; no target-specific MIC/IC50 located.
Compound-specific activity must be generated in-house.
Antimicrobial activity 3-Nitropyrazole Succinate dehydrogenase inhibition

Purity and Quality Control: Commercially Available at ≥97% Purity with ISO-Certified Manufacturing

The target compound is commercially available from multiple vendors with documented purity specifications. CheMenu offers the compound at 97% purity (Catalog Number CM511582) , while MolCore supplies it at NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . These purity levels are comparable to or exceed those of common analogs such as 1-methyl-3-nitro-1H-pyrazole-4-carboxamide (typically 97% from MolCore) .

Purity
Specification review
≥97% (CheMenu); NLT 98% (MolCore, ISO-certified)
Comparable purity tiers with ISO traceability available.
Vendor CoA should be reviewed per lot.
Chemical purity Quality control Procurement specifications

Recommended Application Scenarios for 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide Based on Differentiated Properties


Hydrophobic Pocket Mapping in Kinase or SDH Inhibitor Lead Optimization

The cyclopentyl group's conformational constraint and intermediate lipophilicity (logP 0.404) make this compound well-suited for probing the steric and hydrophobic tolerance of target protein binding pockets that accommodate N1-substituted pyrazoles . In succinate dehydrogenase (SDH) inhibitor programs, where commercial SDHIs such as sedaxane and isopyrazam feature elaborate N1-substituents, this compound can serve as a minimalist probe to deconvolute the contribution of the cyclopentyl ring to binding affinity, independent of additional pharmacophore elements .

Nitro-to-Amine Reduction for Parallel Library Synthesis

The C3 nitro group provides a synthetic handle for selective reduction to the corresponding 3-amino derivative, a transformation that is well-established for nitropyrazole chemistry . The resulting 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide can serve as a branching point for amide coupling, sulfonamide formation, or diazotization reactions, enabling rapid generation of compound libraries for antimicrobial or kinase inhibitor screening. The cyclopentyl group remains stable under standard reduction conditions (H2/Pd-C or NaBH4), whereas the difluoromethyl analog may be susceptible to defluorination under certain reductive conditions .

Physicochemical Property Benchmarking in Drug-Likeness Studies

With a measured logP of 0.404, logD of 0.404, and PSA of 81.9 Ų, the target compound occupies a distinct region of physicochemical space compared to smaller N1-alkyl-substituted 3-nitropyrazole-4-carboxamides (e.g., 1-ethyl analog: logP 1.32, PSA 107.7 Ų) . This makes it a valuable reference compound for benchmarking computational logP/PSA predictions and for calibrating chromatographic hydrophobicity measurements (e.g., CHI logD) in physicochemical profiling assays. The 0.91 logP difference relative to the ethyl analog is large enough to be experimentally resolvable .

Agrochemical Lead Discovery: Herbicidal and Antifungal Screening

Given the established patent precedent for 1,4-disubstituted-3-nitropyrazoles as herbicidal and antimicrobial agents, this compound is a rational inclusion in agrochemical screening decks targeting phytopathogenic fungi or weed species . The cyclopentyl group may confer enhanced crop safety or altered environmental persistence compared to smaller alkyl analogs. The compound's moderate lipophilicity (logP 0.404) suggests it may exhibit different foliar uptake and phloem mobility characteristics compared to the more lipophilic ethyl analog .

Application
Selection Property
Validation Focus
Hydrophobic pocket mapping in lead optimization
Constrained cyclopentyl lipophilic probe
Binding pocket steric/hydrophobic tolerance assessment
Nitro-to-amine library synthesis
Reducible nitro handle with stable cyclopentyl under standard conditions
Reduction efficiency and downstream derivatization scope
Physicochemical benchmarking
Distinct logP/PSA profile vs smaller alkyl analogs
Chromatographic logD calibration and in silico model validation
Agrochemical screening
Scaffold with patent-reported herbicidal/antimicrobial class activity
Compound-specific antifungal/herbicidal assay data generation
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